This compound can be classified under:
The synthesis of N-[2-(1H-indol-3-yl)ethyl]propan-2-amine typically involves several steps that can include the condensation of tryptamine derivatives with appropriate alkylating agents. A common method employs the use of isopropyl bromide or other suitable alkyl halides in a nucleophilic substitution reaction.
Parameters such as temperature (usually around 60–80 °C), reaction time (several hours), and solvent choice are crucial for optimizing yield and purity.
Key structural data include:
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine can participate in various chemical reactions typical of amines and indoles:
Reactions involving this compound often require careful control of pH and temperature to avoid degradation or unwanted side reactions.
The mechanism of action for N-[2-(1H-indol-3-yl)ethyl]propan-2-amine is primarily linked to its interaction with serotonin receptors in the brain, particularly the 5-hydroxytryptamine (serotonin) receptor family.
Upon administration, this compound may:
Studies suggest that compounds with similar structures exhibit significant affinities for various serotonin receptor subtypes, which may correlate with their psychoactive effects.
Key physical properties include:
Relevant chemical properties include:
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine has several scientific applications:
The systematic exploration of indolealkylamines began with the isolation and characterization of endogenous neurotransmitters like serotonin (5-hydroxytryptamine) in the mid-20th century. This foundational work revealed the critical role of tryptaminergic signaling in mood, cognition, and perception. The 1950s–1970s witnessed intensive investigation of naturally occurring psychedelics, including psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and N,N-dimethyltryptamine (DMT), establishing their profound effects on serotonin receptors. Seminal work by Shulgin in the 1990s expanded the known pharmacological space through systematic synthesis and screening of substituted tryptamines, demonstrating that minor structural modifications could dramatically alter receptor specificity and functional outcomes [5].
Table 1: Structural Evolution of Synthetic Tryptamine Derivatives
Core Modification | Representative Compounds | Pharmacological Impact |
---|---|---|
Unsubstituted indole ring | α-Methyltryptamine (AMT) | Increased monoamine oxidase resistance & stimulation |
4-position substitution | Psilocin, 4-HO-MET | Enhanced 5-HT2A affinity & psychedelic effects |
5-position substitution | 5-MeO-DMT, 5-MeO-DiPT ("Foxy") | Mixed serotonergic activity & sensory modulation |
Alkylamine substitution | N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine | Altered target selectivity & metabolic stability |
The structural diversification of tryptamines followed three primary strategies: (1) ring substitution (e.g., 4-OH, 5-MeO, or 5-MeS groups), (2) α-carbon alkylation (e.g., α-methyl or α-ethyl), and (3) N-alkylation (e.g., methyl, isopropyl, or allyl groups). N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine exemplifies the third approach, where replacing bulkier N,N-dialkyl groups with a single isopropyl moiety reduces steric hindrance while preserving amine basicity—a design strategy aimed at optimizing blood-brain barrier permeability and receptor engagement kinetics. Early pharmacological characterization suggested such modifications could shift activity from classical psychedelic effects toward potential nootropic or neuroprotective outcomes, though rigorous target profiling remained limited [3] [5].
Structurally, N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine (CAS# 14121-10-9) occupies a strategic intermediate position between simple endogenous tryptamines and complex synthetic analogs. With a molecular formula of C~13~H~18~N~2~ and molecular weight of 202.30 g/mol, it exhibits moderate lipophilicity (LogP ≈ 3.1) conducive to CNS penetration. Its boiling point (354.6°C at 760 mmHg) and vapor pressure (3.31E-05 mmHg at 25°C) reflect typical indolealkylamine stability profiles [3]. Pharmacologically, it shares the unsubstituted indole ring of tryptamine itself but features an isopropyl group instead of the primary amine—a modification hypothesized to enhance metabolic stability relative to neurotransmitters like serotonin while reducing psychedelic activity associated with N,N-dialkylated derivatives [5].
Table 2: Structural and Target Profile Comparison with Key Tryptamines
Compound | R¹ | R² | Primary Molecular Targets | Neuropsychiatric Relevance |
---|---|---|---|---|
Serotonin | H | H | 5-HT1–7 receptors | Mood regulation, cognition |
N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine | H | CH(CH₃)₂ | Undetermined (potential 5-HT/σ/GluN2B) | Neuroprotective lead? |
DMT | CH₃ | CH₃ | 5-HT2A, TAAR6, σ-1 | Classical psychedelic |
Psilocin | CH₃ | CH₃ | 5-HT2A/2C | Psychedelic/therapeutic |
5-MeO-DALT | CH₂CH=CH₂ | CH₂CH=CH₂ | 5-HT1A/2A families | "Designer" psychotropic |
Emerging research positions this compound within two promising neurotherapeutic lineages: First, as a potential precursor to GluN2B-selective NMDA receptor antagonists like EVT-101. Molecular modeling suggests the isopropyl group may facilitate interactions within the ifenprodil-binding site of GluN2B-containing NMDA receptors—targets implicated in excitotoxicity following cerebral ischemia. Second, its structural similarity to multi-target-directed ligands (MTDLs) investigated for Alzheimer's disease is notable. Tryptamine derivatives have demonstrated synergistic inhibition of acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and cyclooxygenase-2 (COX-2)—enzymes collectively contributing to neurodegenerative cascades. Specifically, N-alkyl tryptamines show superior AChE inhibition (IC₅₀ = 0.17–1.00 µM) compared to donepezil (IC₅₀ = 1.96 µM), suggesting unexplored potential for N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine in this domain [2] [5] [7].
Despite its intriguing structural positioning, fundamental pharmacological data for N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine remain strikingly limited. Three critical knowledge gaps dominate the research landscape:
Table 3: Critical Research Priorities for N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine
Research Domain | Key Questions | Methodological Approaches |
---|---|---|
Target Engagement | Does it functionally modulate GluN2B-NMDA, 5-HT, or σ receptors? | Radioligand binding, patch-clamp electrophysiology, BRET signaling assays |
ADME Profiling | What are its BBB permeability, oral bioavailability, and metabolic clearance pathways? | PAMPA-BBB, Caco-2 models, hepatic microsome assays, LC-MS metabolite ID |
Therapeutic Validation | Does it show neuroprotection in ischemia, Alzheimer’s, or Parkinson’s models? | In vitro glutamate toxicity assays, in vivo MCAO models, transgenic Aβ mice |
Chemical Optimization | Can selectivity/efficacy be enhanced through ring or side chain modifications? | Structure-activity relationship (SAR) studies, molecular dynamics simulations |
Addressing these gaps requires an integrated chemical biology approach: First, comprehensive in vitro pharmacological profiling across human receptor panels. Second, ADME/PK studies using standardized protocols (e.g., plasma protein binding, metabolic stability in hepatocytes). Third, phenotypic screening in disease-relevant cellular models (e.g., NMDA-stressed neurons, microglial inflammation systems). The compound serves as a chemically tractable scaffold for analog synthesis—modifications at the indole 4-/5-positions, α-carbon, or amine nitrogen could optimize target selectivity while mitigating off-target interactions common to polypharmacological agents [2] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1